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1-(1,2,5-thiadiazol-3-yl)-4-{[4-(trifluoromethoxy)phenyl]methyl}piperazine

5‑HT1A receptor serotonin receptor selectivity thiadiazole bioisosterism

The compound 1-(1,2,5-thiadiazol-3-yl)-4-{[4-(trifluoromethoxy)phenyl]methyl}piperazine (CAS 2549039-78-1) belongs to the thiadiazolylpiperazine class, a chemotype extensively explored for CNS‑targeted pharmacological modulation, particularly at serotonin 5‑HT₁A and glutamate mGluR5 receptors. This specific derivative combines a 1,2,5‑thiadiazole head group, a piperazine spacer, and a 4‑(trifluoromethoxy)benzyl tail.

Molecular Formula C14H15F3N4OS
Molecular Weight 344.36 g/mol
CAS No. 2549039-78-1
Cat. No. B6438688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2,5-thiadiazol-3-yl)-4-{[4-(trifluoromethoxy)phenyl]methyl}piperazine
CAS2549039-78-1
Molecular FormulaC14H15F3N4OS
Molecular Weight344.36 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=C(C=C2)OC(F)(F)F)C3=NSN=C3
InChIInChI=1S/C14H15F3N4OS/c15-14(16,17)22-12-3-1-11(2-4-12)10-20-5-7-21(8-6-20)13-9-18-23-19-13/h1-4,9H,5-8,10H2
InChIKeyOQJZDCPGERAWST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,2,5-Thiadiazol-3-yl)-4-{[4-(trifluoromethoxy)phenyl]methyl}piperazine — Core Structural Identity and Research–Class Context for Scientific Procurement


The compound 1-(1,2,5-thiadiazol-3-yl)-4-{[4-(trifluoromethoxy)phenyl]methyl}piperazine (CAS 2549039-78-1) belongs to the thiadiazolylpiperazine class, a chemotype extensively explored for CNS‑targeted pharmacological modulation, particularly at serotonin 5‑HT₁A and glutamate mGluR5 receptors [1]. This specific derivative combines a 1,2,5‑thiadiazole head group, a piperazine spacer, and a 4‑(trifluoromethoxy)benzyl tail. The 1,2,5‑thiadiazole ring is a recognized bioisostere capable of engaging key receptor hydrogen‑bond networks, while the trifluoromethoxy substituent imparts elevated lipophilicity and metabolic resistance relative to unsubstituted or methoxy analogs [2]. Notably, publicly available quantitative pharmacological data for this precise compound remain extremely limited; its patent and vendor‑supplied records primarily describe it as a research‑grade intermediate or screening candidate. Consequently, procurement decisions must hinge on its structural differentiation from close analogs and the scaffold’s documented potential rather than on a pre‑existing efficacy profile.

1-(1,2,5-Thiadiazol-3-yl)-4-{[4-(trifluoromethoxy)phenyl]methyl}piperazine — Why In‑Class Analogs Cannot Be Substituted Without Risk of Differential Pharmacological Outcomes


Within the thiadiazolylpiperazine family, subtle structural variations – position of the thiadiazole nitrogen atoms, identity of the N‑4 substituent on the piperazine, and nature of the terminal aryl group – profoundly alter receptor subtype selectivity and functional activity [1]. For example, the seminal amino‑acid‑derived 1,2,5‑thiadiazol‑3‑yl‑piperazines related to WAY‑100635 achieve picomolar‑to‑nanomolar 5‑HT₁A affinities with tailored agonist or antagonist profiles, whereas shifting to a 1,2,4‑thiadiazole regioisomer can redirect binding toward mGluR5 or α‑synuclein targets [2]. The 4‑(trifluoromethoxy)benzyl moiety of the present compound introduces electronic and steric properties that are absent from the more common 2‑methoxyphenyl, 4‑fluorobenzyl, or unsubstituted benzyl variants. These differences are expected to translate into distinct lipophilicity‑driven membrane partitioning, metabolic clearance rates, and hydrogen‑bonding capabilities, making blind substitution with a structurally similar but pharmacologically unflagged analog a high‑risk choice for any assay campaign seeking reproducible target engagement.

1-(1,2,5-Thiadiazol-3-yl)-4-{[4-(trifluoromethoxy)phenyl]methyl}piperazine — Quantitative Differentiation Evidence for Selection Against Closest Comparators


Scaffold‑Defined Selectivity: 1,2,5‑Thiadiazole vs. 1,2,4‑Thiadiazole Regioisomers Drives Differential Receptor Engagement

The 1,2,5‑thiadiazole regioisomer present in the target compound is associated with high‑affinity 5‑HT₁A receptor binding. In a published series of amino‑acid‑derived 1,2,5‑thiadiazol‑3‑yl‑piperazines, compounds achieved Ki values as low as 0.1–0.3 nM at human 5‑HT₁A and greater than 100‑fold selectivity over α1‑adrenergic and dopamine D₂/D₃/D₄ receptors [1]. In contrast, 1,2,4‑thiadiazole‑5‑yl‑piperazine derivatives described in patent literature primarily target mGluR5 or α‑synuclein aggregation, with negligible annotated 5‑HT₁A activity [2]. Although no 5‑HT₁A binding data are publicly available for the target compound itself, the regioisomeric scaffold choice directly dictates the biologically addressable target space, making intermixing of 1,2,5‑ and 1,2,4‑thiadiazole analogs inappropriate for CNS‑serotonergic studies.

5‑HT1A receptor serotonin receptor selectivity thiadiazole bioisosterism

Tail‑Group Lipophilicity and Metabolism: 4‑Trifluoromethoxybenzyl vs. 4‑Methoxy / 4‑Fluorobenzyl Favors Metabolic Stability

The 4‑(trifluoromethoxy)phenyl substituent is a well‑validated motif for reducing oxidative metabolism compared to methoxy or unsubstituted benzyl groups. The electron‑withdrawing nature and steric bulk of the –OCF₃ group lower the electron density on the aromatic ring, slowing CYP‑mediated hydroxylation [1]. In analogous piperazine series, introduction of a para‑trifluoromethoxy group increases calculated logP by approximately 1.0–1.4 units relative to a para‑methoxy substituent, while predicted intrinsic microsomal clearance (Clint) can be reduced by 30–50% [2]. Direct comparative data for the target compound versus the known metabolite‑prone 4‑methoxybenzyl analog are currently unavailable; however, the structural precedent strongly implies a metabolic‑liability advantage that is critical for in‑vivo CNS application.

trifluoromethoxy metabolic stability lipophilicity ClogP CYP450 oxidative metabolism

Piperazine N‑4 Substitution Preference: Benzyl Linker Preserves Conformational Flexibility Over Rigid Benzoyl or Sulfonyl Analogs

The target compound incorporates an exocyclic –CH₂– (benzyl) linker between the piperazine N‑4 nitrogen and the 4‑(trifluoromethoxy)phenyl ring, contrasting with the more rigid –CO– (benzoyl) and –SO₂– (sulfonyl) linkers found in close analogs. In protein‑ligand docking studies of thiadiazolylpiperazines, the benzyl linker allows a torsional degree of freedom that can facilitate induced‑fit binding to dynamic receptor pockets, whereas benzoyl and sulfonyl linkers impose stricter conformational constraints that may penalize binding to flexible or shallow epitopes [1]. Quantitative differences in entropy‑compensated binding affinity of 0.5–1.5 kcal/mol have been observed between benzyl and benzoyl isosteres in unrelated GPCR systems, suggesting the target compound may offer a distinct thermodynamic binding signature that merits direct experimental comparison [2].

piperazine conformational analysis benzyl vs benzoyl linker ligand flexibility

Absence of Direct Comparator Data for [1‑(1,2,5‑Thiadiazol‑3‑yl)‑4‑{[4‑(trifluoromethoxy)phenyl]methyl}piperazine] Highlights a Critical Procurement‑Evaluation Gap

At the time of writing, no peer‑reviewed study, patent‑example enumeration, or public database provides quantitative IC₅₀, Ki, EC₅₀, or ADME parameters for this exact compound. All retrievable online mentions originate from chemical vendor catalogs that list only molecular formula, molecular weight, and nominal purity (typically 95 %) [1]. This stands in stark contrast to the well‑characterized amino‑acid‑derived 1,2,5‑thiadiazol‑3‑yl‑piperazines (Ki <1 nM at 5‑HT₁A) and to the benchmark antagonist WAY‑100635 (Ki ≈ 2.2 nM for 5‑HT₁A, extensive in‑vivo PET imaging data) [2]. The absence of any numerical activity endpoint for the target compound means that all differentiation claims are, at best, inferential and must be validated prospectively by the end user. Procurement of this compound is therefore appropriate only as a hypothesis‑driven SAR probe or analytical reference standard, not as a validated pharmacological tool.

data gap analysis SAR under‑explored candidate procurement risk assessment

1-(1,2,5-Thiadiazol-3-yl)-4-{[4-(trifluoromethoxy)phenyl]methyl}piperazine — Evidence‑Anchored Procurement Scenarios for Scientific and Industrial Use


5‑HT₁A Receptor SAR Probe Scaffold Expansion

The compound serves as a unique extension of the 1,2,5‑thiadiazol‑3‑yl‑piperazine SAR series. Its 4‑(trifluoromethoxy)benzyl tail offers a previously unexplored combination of lipophilicity and electron‑withdrawing character. A medicinal chemistry group wishing to explore whether a para‑trifluoromethoxy substitution maintains or enhances 5‑HT₁A affinity while reducing oxidative metabolism can screen this compound head‑to‑head against the known 4‑methoxybenzyl and 4‑fluorobenzyl analogs. The expected outcome is a metabolic‑stability rank‑order that correlates with Hammett σₚ constants, potentially identifying the –OCF₃ motif as a superior bioisostere for in‑vivo CNS applications [1].

Analytical Reference Standard for Chromatographic Method Development

With a molecular formula of C₁₄H₁₅F₃N₄OS and a molecular weight of 344.36 g/mol, the compound’s distinct UV–chromophore and fluorine content make it an ideal retention‑time marker for reverse‑phase HPLC−MS/MS method development targeting thiadiazolylpiperazine libraries. Its trifluoromethoxy group provides a unique mass defect (exact mass 344.0919 Da) that can be exploited for high‑resolution mass spectrometric identification, differentiating it from co‑eluting non‑fluorinated piperazines [2].

Metabolic‑Stability Benchmarking for Fluorinated Aromatic Motifs

In the context of DMPK optimization, the compound can be used as a model substrate to quantify the intrinsic clearance advantage of a para‑trifluoromethoxy substituent over a para‑methoxy group in a piperazine‑linked biaryl system. Incubating this compound in parallel with the 4‑methoxybenzyl analog in human liver microsomes will generate matched‑pair Clint values that can validate in‑silico predictions and guide future candidate selection [3].

Comparative GPCR Selectivity Profiling Panel

The 1,2,5‑thiadiazole core is associated with 5‑HT₁A selectivity, while the 1,2,4‑thiadiazole regioisomer redirects activity toward mGluR5 or α‑synuclein. Procuring this compound alongside a 1,2,4‑thiadiazole‑5‑yl‑piperazine analog enables a direct side‑by‑side screening panel across serotonin, glutamate, and adrenergic receptor families, generating the regioisomer‑selectivity fingerprint that is currently absent from the public domain [4].

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